![molecular formula C19H16BrClN2O3S B3225865 N-(4-{1-[(allylamino)carbonyl]cyclobutyl}phenyl)-4-methylbenzamide CAS No. 1251561-71-3](/img/structure/B3225865.png)
N-(4-{1-[(allylamino)carbonyl]cyclobutyl}phenyl)-4-methylbenzamide
Übersicht
Beschreibung
N-(4-{1-[(allylamino)carbonyl]cyclobutyl}phenyl)-4-methylbenzamide, also known as ABP-700, is a small molecule inhibitor that targets the protease enzyme, dipeptidyl peptidase 3 (DPP3). DPP3 is involved in the regulation of cellular processes such as apoptosis, inflammation, and cardiac function. ABP-700 has shown potential in the treatment of various diseases, including heart failure, sepsis, and acute respiratory distress syndrome (ARDS).
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as pyrrolidine derivatives, have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s known that the pyrrolidine ring, a common feature in this compound, plays a crucial role in the pharmacological effects of many drugs . The presence of a ketonic functional group at position 4, a double bond between carbon atoms 2 and 3 (C2=C3 double bond), and the presence of a hydroxyl group at position 3 (3-OH) in the ring C are the primary factors that precisely determine flavonoids subdivision .
Biochemical Pathways
For instance, some pyrrolidine derivatives have been found to inhibit the p38 mitogen-activated protein kinase (MAPK) pathway .
Pharmacokinetics
It’s known that the physicochemical properties of pyrrolidine derivatives can influence their pharmacokinetic properties .
Result of Action
For instance, some pyrrolidine derivatives have been found to have antibacterial effects .
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-{1-[(allylamino)carbonyl]cyclobutyl}phenyl)-4-methylbenzamide has several advantages for lab experiments, including its small size, high potency, and selectivity for DPP3. However, N-(4-{1-[(allylamino)carbonyl]cyclobutyl}phenyl)-4-methylbenzamide has limitations, including its short half-life and potential for off-target effects.
Zukünftige Richtungen
For N-(4-{1-[(allylamino)carbonyl]cyclobutyl}phenyl)-4-methylbenzamide include the development of more potent and selective inhibitors of DPP3, the evaluation of N-(4-{1-[(allylamino)carbonyl]cyclobutyl}phenyl)-4-methylbenzamide in clinical trials for the treatment of heart failure, sepsis, and ARDS, and the investigation of the role of DPP3 in other diseases and cellular processes. Additionally, the use of N-(4-{1-[(allylamino)carbonyl]cyclobutyl}phenyl)-4-methylbenzamide in combination with other therapies may lead to improved outcomes in these diseases.
Wissenschaftliche Forschungsanwendungen
N-(4-{1-[(allylamino)carbonyl]cyclobutyl}phenyl)-4-methylbenzamide has been extensively studied in preclinical models of heart failure, sepsis, and ARDS. In a rat model of heart failure, N-(4-{1-[(allylamino)carbonyl]cyclobutyl}phenyl)-4-methylbenzamide improved cardiac function and reduced mortality. In a mouse model of sepsis, N-(4-{1-[(allylamino)carbonyl]cyclobutyl}phenyl)-4-methylbenzamide decreased inflammation and improved survival. In a pig model of ARDS, N-(4-{1-[(allylamino)carbonyl]cyclobutyl}phenyl)-4-methylbenzamide improved oxygenation and lung compliance.
Eigenschaften
IUPAC Name |
[4-(3-bromophenyl)-6-chloro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrClN2O3S/c20-13-4-3-5-15(10-13)23-12-18(19(24)22-8-1-2-9-22)27(25,26)17-7-6-14(21)11-16(17)23/h3-7,10-12H,1-2,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNOWUXAOVTOIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC(=CC=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{1-[(allylamino)carbonyl]cyclobutyl}phenyl)-4-methylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.